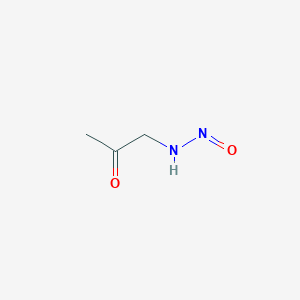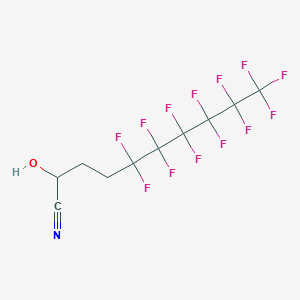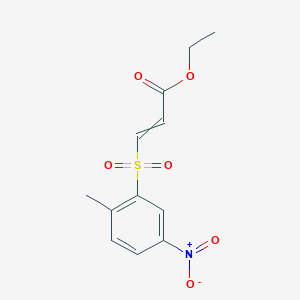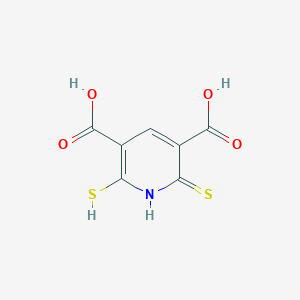
6-Sulfanyl-2-sulfanylidene-1,2-dihydropyridine-3,5-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Sulfanyl-2-sulfanylidene-1,2-dihydropyridine-3,5-dicarboxylic acid is a heterocyclic compound with significant interest in organic chemistry due to its unique structure and potential applications. This compound features a pyridine ring substituted with sulfanyl and sulfanylidene groups, along with carboxylic acid functionalities at the 3 and 5 positions. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Sulfanyl-2-sulfanylidene-1,2-dihydropyridine-3,5-dicarboxylic acid typically involves multicomponent reactions. One common method includes the condensation of aromatic aldehydes with acetophenones, cyanothioacetamide, and alkylating agents . The reaction conditions often involve the use of solvents like methanol and catalysts such as methanesulfonic acid under reflux .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
6-Sulfanyl-2-sulfanylidene-1,2-dihydropyridine-3,5-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfonyl groups.
Reduction: The sulfanylidene group can be reduced to a sulfanyl group.
Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alcohols or amines in the presence of catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of sulfanyl derivatives.
Substitution: Formation of esters or amides.
Applications De Recherche Scientifique
6-Sulfanyl-2-sulfanylidene-1,2-dihydropyridine-3,5-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Potential use in the development of biologically active molecules due to its unique functional groups.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of metal-organic frameworks (MOFs) and other advanced materials.
Mécanisme D'action
The mechanism of action of 6-Sulfanyl-2-sulfanylidene-1,2-dihydropyridine-3,5-dicarboxylic acid involves its interaction with various molecular targets. The sulfanyl and sulfanylidene groups can form strong interactions with metal ions, making it useful in coordination chemistry. Additionally, the carboxylic acid groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Sulfanylidene-1,2-dihydropyridine-4-carboxylic acid
- 4,6-Diaryl-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile
Uniqueness
6-Sulfanyl-2-sulfanylidene-1,2-dihydropyridine-3,5-dicarboxylic acid is unique due to the presence of both sulfanyl and sulfanylidene groups along with two carboxylic acid functionalities. This combination of functional groups provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
90294-30-7 |
|---|---|
Formule moléculaire |
C7H5NO4S2 |
Poids moléculaire |
231.3 g/mol |
Nom IUPAC |
2-sulfanyl-6-sulfanylidene-1H-pyridine-3,5-dicarboxylic acid |
InChI |
InChI=1S/C7H5NO4S2/c9-6(10)2-1-3(7(11)12)5(14)8-4(2)13/h1H,(H,9,10)(H,11,12)(H2,8,13,14) |
Clé InChI |
PCNXWAPFEGCLJY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=S)NC(=C1C(=O)O)S)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


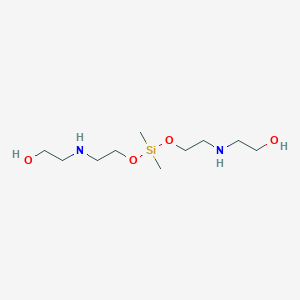
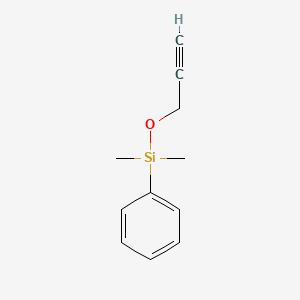
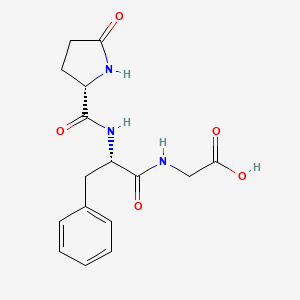
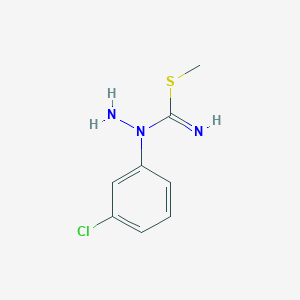
![N-[1-(4-Cyanophenyl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B14372850.png)
![2,2,2-Trichloro-N,N-dimethyl-1-[(trimethylgermyl)oxy]ethan-1-amine](/img/structure/B14372854.png)
![1-[2-(Bromomethyl)-4-methoxy-5-methylphenyl]pyrrolidine-2,5-dione](/img/structure/B14372861.png)

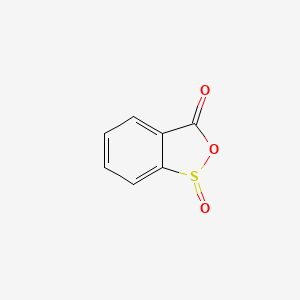
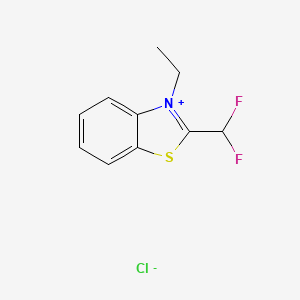
![(Dimethylamino)[hexyl(methyl)amino]-N,N-dimethylmethaniminium iodide](/img/structure/B14372882.png)
